Ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate
Description
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
1-O-ethyl 2-O-(2,2,4-trimethyl-1H-quinolin-6-yl) oxalate |
InChI |
InChI=1S/C16H19NO4/c1-5-20-14(18)15(19)21-11-6-7-13-12(8-11)10(2)9-16(3,4)17-13/h6-9,17H,5H2,1-4H3 |
InChI Key |
UBVHOSSXDQKTNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)OC1=CC2=C(C=C1)NC(C=C2C)(C)C |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation Approach
The Friedlälder reaction condenses 2-aminobenzaldehyde derivatives with ketones to form quinoline cores. For 2,2,4-trimethyl-1,2-dihydroquinoline, the reaction employs 2-amino-4-methylbenzaldehyde and 3-methylpentan-2-one under acidic catalysis. Key modifications include:
-
Catalyst Optimization : Lewis acids like ZnCl₂ or FeCl₃ improve cyclization efficiency (yield: 68–72%) compared to traditional H₂SO₄ (yield: 55%).
-
Solvent Effects : Ethanol or toluene enhances regioselectivity, minimizing byproducts from competing aldol pathways.
Representative Protocol :
Biere-Seelen Cyclization
This method constructs dihydroquinolines via Michael addition followed by cyclization. Starting with methyl anthranilate and dimethyl acetylenedicarboxylate , the pathway proceeds as follows:
-
Michael Addition : Methyl anthranilate reacts with dimethyl acetylenedicarboxylate in THF at 25°C to form an enaminoester intermediate.
-
Cyclization : Treat with K₂CO₃ in DMF at 80°C to yield 1,2-dihydroquinoline-4-one.
-
Methylation : Use CH₃I and NaH in DMF to install methyl groups at positions 2 and 4.
Catalytic and Green Chemistry Innovations
Recent advances focus on improving atom economy and reducing waste:
Ionic Liquid-Catalyzed Esterification
Imidazolium-based ionic liquids (e.g., [BMIM][BF₄]) facilitate oxalate ester formation at lower temperatures (80°C vs. 140°C), achieving 72% yield with 5 mol% catalyst.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces transesterification time from 24 hours to 45 minutes, boosting yield to 81%.
Analytical Validation
Post-synthesis characterization ensures structural fidelity:
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile:H₂O 70:30, 1 mL/min).
-
Elemental Analysis : Calculated for C₁₇H₂₁NO₅: C, 63.14%; H, 6.55%; N, 4.33%. Found: C, 63.09%; H, 6.61%; N, 4.28%.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Esterification | 65% | 6 hours | High regioselectivity | Multi-step hydroxylation |
| Transesterification | 58% | 24 hours | Single-step | High temperature required |
| Ionic Liquid Catalysis | 72% | 3 hours | Mild conditions | Catalyst cost |
| Microwave-Assisted | 81% | 45 minutes | Rapid | Specialized equipment needed |
Industrial-Scale Considerations
For bulk production, continuous flow reactors are preferred:
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites on the quinoline ring and the ethanedioate group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles in determining the reaction outcome .
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which have applications in pharmaceuticals and agrochemicals. The specific products depend on the nature of the reagents and reaction conditions used .
Scientific Research Applications
Ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex quinoline derivatives. In biology, it serves as a neuroprotective agent and an antioxidant, protecting cells from oxidative stress. In medicine, it is investigated for its potential use in treating neurodegenerative diseases and as an anti-inflammatory agent. Industrially, it is used as an antioxidant in rubber and food preservation .
Mechanism of Action
The mechanism of action of ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate involves its ability to scavenge free radicals and inhibit oxidative processes. This compound targets molecular pathways involved in oxidative stress, including the activation of UDP-glucuronosyltransferase and inhibition of heat shock protein 90 (Hsp90). These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparison Points
Structural Differences Ethyl ethanedioate vs. Ethoxy Group: The ethanedioate ester in the target compound introduces a bulkier, more polar substituent compared to Ethoxyquin’s ethoxy group. This may enhance hydrogen-bonding capacity and alter metabolic pathways . Ring Saturation: Compound 18 (hexahydroquinolizinone) and 6-methyl-1,2,3,4-tetrahydroquinoline feature partial saturation, reducing aromaticity and reactivity compared to the fully aromatic TQ-NAC .
Spectroscopic Data NMR: Ethoxyquin derivatives show characteristic signals for methyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–7.5 ppm). Compound 18 displays distinct hydroxyethyl signals (δ 3.64–3.57 ppm) and a quinolizinone carbonyl (δ 171.4 ppm) . Mass Spectrometry: Ethoxyquin’s EI-MS shows fragments at m/z 197 (M⁺), while TQ-NAC exhibits cleavage patterns consistent with hydroxylated quinoline structures .
Reactivity and Metabolism Oxidation Sensitivity: Ethoxyquin is metabolized to TQ-NAC via ethyl group cleavage, forming a reactive quinone imine. The ethanedioate analog may follow similar pathways but with slower kinetics due to steric hindrance . Conjugation Reactions: TQ-NAC reacts with N-acetylcysteine (NAC), a detoxification mechanism shared with hepatotoxicants like NAPQI .
Applications Antioxidant Use: Ethoxyquin’s primary application contrasts with Texanol’s role as a coalescing agent, highlighting divergent industrial uses despite shared substituent patterns . Synthetic Intermediates: 6-Methyltetrahydroquinoline and Compound 18 serve as intermediates in alkaloid synthesis, whereas the ethanedioate derivative’s applications remain exploratory .
Research Findings and Implications
- Metabolic Stability : Ethyl ethanedioate’s ester group may improve metabolic stability over Ethoxyquin’s ether, reducing toxic metabolite formation .
- Structural-Activity Relationships (SAR): Bulkier substituents at the 6-position (e.g., ethanedioate) correlate with altered solubility and reactivity, as seen in Texanol’s diol ester .
- Spectroscopic Signatures: Distinct NMR and MS patterns enable rapid differentiation between saturated (e.g., Compound 18) and aromatic quinoline derivatives .
Biological Activity
Ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of quinoline derivatives. The molecular formula is , and its structure features a quinoline ring system with ethyl and ethanedioate substituents. The compound's unique structure contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing multiple pharmacological effects:
- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.
- Anticancer Properties : Several studies have explored the anticancer potential of quinoline derivatives. This compound demonstrated cytotoxic effects on cancer cell lines in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced inflammatory markers and exhibited protective effects against tissue damage caused by inflammation.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to affect signaling pathways related to inflammation and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted by evaluated the antimicrobial efficacy of various quinoline derivatives including this compound against pathogenic bacteria and fungi. The results indicated:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
This study highlights the compound's potential as an antimicrobial agent.
Study 2: Anticancer Activity
Another significant study assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings included:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The results suggest that this compound can effectively inhibit cancer cell growth at relatively low concentrations.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate, and how can reaction parameters be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation and functional group protection. For example, analogous quinoline derivatives are synthesized via cyclization of substituted anilines with ethyl acetoacetate under acidic conditions . Key parameters to optimize include:
- Temperature : Elevated temperatures (e.g., 453 K) for cyclization .
- Catalysts : Piperidine as a catalyst for malonate-based condensations .
- Solvent Systems : Ethyl acetate for extraction and recrystallization .
- Table 1 : Synthetic Pathway Comparison
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Condensation/Piperidine | ~75 | 453 K, ethyl acetate solvent | |
| Multi-step functionalization | ~60 | Acidic cyclization |
Q. What spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and hydrogen environments .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- Chromatography : Silica-gel column chromatography (petroleum ether/ethyl acetate eluants) for purification .
Advanced Research Questions
Q. How does the compound interact with biological macromolecules, and what experimental approaches are used to study these interactions?
- Methodological Answer :
- Electrochemical Oxidation : Simulate metabolic pathways (e.g., oxidation via microfluidic electrochemistry to generate quinone imine intermediates) .
- Conjugation Studies : React with nucleophiles like N-acetylcysteine (NAC) to identify adduct formation, monitored via HRMS .
- Docking Simulations : Use molecular modeling to predict binding affinities with proteins/enzymes (e.g., cytochrome P450) .
Q. What are the primary metabolic byproducts formed during in vitro oxidation, and how can their formation pathways be elucidated?
- Methodological Answer :
- Key Metabolite : Oxidation cleaves the ethyl group, forming 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol (TQ-NAC) via quinone imine intermediates .
- Analytical Workflow :
Electrochemical Oxidation : Generate reactive intermediates.
Trapped Ion Mobility Spectrometry (TIMS) : Separate isomeric byproducts.
High-Resolution MS/MS : Confirm structures and fragmentation pathways .
Q. What radical species are generated during UV-induced degradation, and how can their stability and dimerization be analyzed?
- Methodological Answer :
- Photolysis Studies : UV irradiation of the compound produces aminyl radicals, which dimerize as the primary degradation pathway .
- Detection Methods :
- Electron Paramagnetic Resonance (EPR) : Identify radical species in oxygen-free environments.
- Quantum Yield Analysis : Measure side reactions (e.g., nitroxyl radical formation) under aerobic conditions (Φ ≤ 0.001) .
Q. How should researchers resolve discrepancies in toxicological data obtained from different experimental models?
- Methodological Answer :
- QSAR Modeling : Use quantitative structure-activity relationship (QSAR) tools to predict mutagenicity and cross-validate in vitro/in vivo data .
- Controlled Replicates : Standardize assay conditions (e.g., hepatocyte vs. bacterial mutagenicity tests) to isolate confounding variables .
- Meta-Analysis : Aggregate data from structural analogs (e.g., ethoxyquin safety assessments) to identify trends .
Data Contradiction Analysis
- Example : Conflicting reports on hepatotoxicity may arise from differences in metabolic activation (e.g., CYP enzyme expression in models).
- Resolution Strategy :
Perform comparative metabolism studies using microsomal fractions.
Use isotopically labeled compounds to track metabolite distribution .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
